molecular formula C13H15NO3 B1328044 Tert-butyl 2-(2-cyanophenoxy)acetate CAS No. 609804-44-6

Tert-butyl 2-(2-cyanophenoxy)acetate

Cat. No.: B1328044
CAS No.: 609804-44-6
M. Wt: 233.26 g/mol
InChI Key: LJEWIHUKPMGDPW-UHFFFAOYSA-N
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Description

Significance and Context within Contemporary Organic Chemistry

Tert-butyl 2-(2-cyanophenoxy)acetate is a member of the cyanophenoxy acetate (B1210297) family of organic compounds. This class of molecules is significant in contemporary organic chemistry due to the versatile reactivity of its constituent functional groups. The cyanophenoxy moiety, which consists of a nitrile group (-C≡N) attached to a phenoxy ring, is a key structural feature. The nitrile group is a valuable precursor for the synthesis of various nitrogen-containing heterocycles and can be hydrolyzed to carboxylic acids or reduced to amines, making it a versatile functional handle in organic synthesis.

The presence of the tert-butyl ester provides a sterically hindered and chemically robust protecting group for the carboxylic acid functionality. This is particularly useful in multi-step syntheses where other parts of the molecule need to be modified under conditions that might otherwise affect a more reactive ester. The ether linkage provides a stable connection between the aromatic ring and the acetate group. The strategic placement of these functional groups allows for a wide range of chemical transformations, making compounds like this compound valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and materials with specific electronic or optical properties.

Overview of Key Structural Features and Synthetic Relevance

The molecular structure of this compound is characterized by three key functional groups: a tert-butyl ester, a phenoxy ether, and a nitrile group in the ortho position on the benzene (B151609) ring.

Tert-butyl Ester: The tert-butyl group is a bulky alkyl group that provides significant steric hindrance around the ester carbonyl. This steric bulk protects the ester from nucleophilic attack and hydrolysis under many conditions. It can be selectively removed under acidic conditions, often with minimal effect on other functional groups, which is a crucial aspect of its utility as a protecting group in organic synthesis. nih.gov

Phenoxy Ether: The ether linkage connects the aromatic ring to the acetate moiety. This linkage is generally stable to a wide range of reaction conditions, providing a robust scaffold for the molecule.

Ortho-cyano Group: The nitrile group is a strong electron-withdrawing group, which influences the electronic properties of the aromatic ring. Its position ortho to the ether linkage can influence the conformation of the molecule and the reactivity of the adjacent functional groups. The nitrile group itself is a versatile functional group that can participate in various chemical transformations.

The combination of these features makes this compound a synthetically relevant building block. For instance, it can be used in the synthesis of heterocyclic compounds through reactions involving the nitrile group. The ester can be deprotected to reveal a carboxylic acid, which can then be used in amide bond formation or other coupling reactions. The aromatic ring can also be further functionalized through electrophilic aromatic substitution, with the existing substituents directing the position of new groups.

Table 1: Key Structural Features and Their Synthetic Relevance

Structural FeatureDescriptionSynthetic Relevance
Tert-butyl Ester A bulky ester group providing steric protection.Protecting group for carboxylic acids, removable under acidic conditions.
Phenoxy Ether A stable ether linkage connecting the aromatic ring and acetate group.Provides a robust molecular scaffold.
Ortho-cyano Group A nitrile group at the 2-position of the phenoxy ring.A versatile functional group for transformations into amines, carboxylic acids, or heterocycles. Influences the electronic properties of the aromatic ring.

Historical Trajectories and Foundational Discoveries in Related Chemical Entities

The development and understanding of molecules like this compound are built upon a rich history of discoveries in organic chemistry concerning its constituent chemical entities: benzonitriles and phenoxyacetates.

Benzonitriles: The synthesis of benzonitrile (B105546), the parent compound of the cyanophenoxy group, has a long history. Early methods for preparing nitriles were developed in the 19th century. For instance, the Letts nitrile synthesis, discovered by Edmund A. Letts in 1872, involves the reaction of aromatic carboxylic acids with metal thiocyanates. wikipedia.org Over the years, numerous other methods for synthesizing benzonitriles have been developed, including the Sandmeyer reaction and the Rosenmund-von Braun reaction. The discovery that benzonitrile and its derivatives can be produced by reacting toluene (B28343) with ammonia (B1221849) and oxygen at high temperatures in the presence of a catalyst was a significant advancement for industrial-scale production. google.com Benzonitriles are now recognized as important intermediates in the synthesis of a wide range of pharmaceuticals and other fine chemicals. nih.gov

Phenoxyacetates: The study of phenoxyacetic acids and their esters also has a long history, dating back to the development of synthetic herbicides. The discovery of the plant growth-regulating properties of phenoxyacetic acids in the 1940s led to the development of widely used herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D). This research spurred extensive investigation into the synthesis and properties of a vast array of substituted phenoxyacetic acids and their esters. These studies provided a deep understanding of the chemical reactivity of the phenoxyacetate (B1228835) scaffold and established methods for their synthesis, typically involving the Williamson ether synthesis between a phenol (B47542) and an α-haloacetate.

The convergence of these two areas of research—the versatile chemistry of benzonitriles and the well-established synthesis and properties of phenoxyacetates—has led to the exploration of compounds like this compound as valuable intermediates in modern organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-(2-cyanophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-13(2,3)17-12(15)9-16-11-7-5-4-6-10(11)8-14/h4-7H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJEWIHUKPMGDPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Mechanistic Investigations of Tert Butyl 2 2 Cyanophenoxy Acetate and Analogues

Fundamental Reaction Pathways and Transformations.

The reactivity of tert-butyl 2-(2-cyanophenoxy)acetate is largely defined by its ester and substituted aromatic functionalities. These groups are susceptible to nucleophilic attack and C-H bond functionalization, respectively.

Nucleophilic Processes and Ester Hydrolysis/Formation.

The tert-butyl ester group is a key reactive site for nucleophilic processes, most notably hydrolysis, which is the cleavage of the ester bond by water. This transformation can be catalyzed by either acid or base, with each proceeding through a distinct mechanistic pathway.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of tert-butyl esters typically proceeds via an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism. This pathway is favored due to the exceptional stability of the resulting tert-butyl carbocation intermediate. acsgcipr.org The mechanism involves:

Protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.

Cleavage of the alkyl-oxygen bond to form a stable tertiary carbocation (the tert-butyl cation) and the carboxylic acid, 2-(2-cyanophenoxy)acetic acid. This step is the rate-determining step.

The tert-butyl cation can then react with water to form tert-butanol (B103910) or undergo elimination to form isobutylene (B52900).

This AAL1 mechanism is distinct from the AAC2 mechanism common for less hindered esters, which involves bimolecular nucleophilic attack by water on the protonated carbonyl group. oup.com

Base-Promoted Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), ester hydrolysis occurs through a BAC2 (base-promoted, acyl-oxygen cleavage, bimolecular) mechanism. This is an irreversible process where the hydroxide ion acts as a nucleophile. youtube.comlibretexts.org The steps are:

Nucleophilic attack of the hydroxide ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

Collapse of the tetrahedral intermediate, with the expulsion of the tert-butoxide ion as the leaving group.

An acid-base reaction occurs where the tert-butoxide ion, being a strong base, deprotonates the newly formed carboxylic acid. This final, irreversible step drives the reaction to completion, yielding a carboxylate salt and tert-butanol. youtube.com

The rates of hydrolysis are highly dependent on pH. While stable under neutral conditions, the reaction is significantly accelerated in both strongly acidic and strongly basic environments. oup.com

Ester Formation (Esterification): The formation of this compound would typically be achieved via Fischer esterification. This involves reacting the corresponding carboxylic acid, 2-(2-cyanophenoxy)acetic acid, with tert-butanol (or isobutylene) in the presence of a strong acid catalyst. The mechanism is the microscopic reverse of the AAL1 hydrolysis.

Kinetic Data for the Hydrolysis of Tert-butyl Formate (an analogue) at 22°C oup.com
Hydrolysis PathwayRate Constant (k)Activation Energy (Ea, kJ/mol)Estimated Half-Life (at 22°C)
Acid-Catalyzed (kA)(2.7 ± 0.5) × 10-3 M-1s-159 ± 46 hours (at pH 2)
Neutral (kN)(1.0 ± 0.2) × 10-6 s-178 ± 55 days (at pH 7)
Base-Catalyzed (kB)1.7 ± 0.3 M-1s-188 ± 118 minutes (at pH 11)

C-H Activation and Functionalization Processes.

C-H activation involves the cleavage of a carbon-hydrogen bond, typically facilitated by a transition metal catalyst, to form a new carbon-metal bond that can then undergo further reaction to create a C-C or C-heteroatom bond. In this compound, there are two primary types of C-H bonds amenable to such processes: the sp² C-H bonds of the aromatic ring and the sp³ C-H bonds of the tert-butyl group.

Aromatic C-H Functionalization: The C-H bonds on the phenyl ring are potential sites for functionalization. The position of this activation is often controlled by the presence of a directing group on the substrate that coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond. For this molecule, the ether oxygen and the nitrile group can act as directing groups in catalytic cycles (discussed in section 3.2).

Aliphatic C-H Functionalization: The C-H bonds of the tert-butyl group are primary sp³-hybridized bonds. These bonds are generally strong (bond dissociation energy ~100 kcal/mol) and sterically hindered, making their functionalization challenging without a directing group. chemrxiv.org However, specialized catalytic systems, often employing highly electrophilic metal-oxo species, have been developed to achieve hydroxylation of these robust C-H bonds. chemrxiv.org Such a transformation would convert the tert-butyl group into a hydroxymethyl or further oxidized functional group.

Catalytic Reaction Mechanisms.

Catalysis is crucial for achieving efficient and selective transformations of this compound, particularly for C-H functionalization reactions.

Palladium-Catalyzed Cyclometalation and Arylation Mechanisms.

Palladium catalysis is a powerful tool for C-H activation and subsequent arylation. The mechanism often involves the formation of a palladacycle intermediate, where the catalyst is bound to the substrate through both a coordinating heteroatom and a carbon atom from the cleaved C-H bond.

For analogues of this compound, a nitrile-based directing group has been shown to facilitate the meta-C-H arylation of the phenyl ring. rsc.org The proposed mechanism proceeds as follows:

Coordination: The reaction begins with the coordination of the palladium catalyst to the nitrile group of the directing template, which is attached to the aromatic substrate.

C-H Activation: This coordination positions the palladium catalyst to selectively activate a C-H bond at the meta position relative to the directing group. This step occurs via a concerted metalation-deprotonation (CMD) pathway, often assisted by a ligand or an acetate (B1210297) anion, to form a six- or seven-membered palladacycle.

Oxidative Addition: An aryl halide then undergoes oxidative addition to the Pd(II) center, forming a Pd(IV) intermediate.

Reductive Elimination: The final step is the reductive elimination of the newly coupled aryl groups from the Pd(IV) center. This step forms the C-C bond, releases the arylated product, and regenerates the Pd(II) catalyst, allowing it to re-enter the catalytic cycle.

This directed approach overcomes the inherent electronic preferences of the aromatic ring, enabling functionalization at sterically accessible but electronically disfavored positions. rsc.org

Directing Group Effects and Their Mechanistic Implications.

Cyano Group (-CN): The nitrile group is a powerful electron-withdrawing group through both induction (-I effect) and resonance (-R effect). ic.ac.uk This deactivates the aromatic ring towards electrophilic attack. By withdrawing electron density, it destabilizes the cationic Wheland intermediate, especially when the positive charge is located on the ortho or para carbons. Consequently, the cyano group acts as a meta-director in EAS reactions. ic.ac.uklibretexts.org

Alkoxy Group (-OCH₂R): The ether oxygen is highly electronegative, exerting an electron-withdrawing inductive effect (-I). However, its ability to donate a lone pair of electrons into the aromatic π-system via resonance (+R effect) is much more significant. libretexts.org This resonance donation enriches the electron density at the ortho and para positions, stabilizing the Wheland intermediate for attack at these sites. Therefore, the alkoxy group is an activating ortho, para-director .

Combined Effect: In this compound, these two groups have competing effects. The activating ortho, para-directing alkoxy group is generally considered to have a stronger influence than the deactivating meta-directing cyano group. youtube.com Therefore, in a standard EAS reaction, substitution would be expected to occur primarily at the positions ortho and para to the ether linkage (C4 and C6), with the C4 position potentially being favored due to reduced steric hindrance from the adjacent substituent.

In the context of directed C-H activation, the entire –OCH₂(CO)O-t-Bu substituent, in concert with the ortho-cyano group, acts as a bidentate directing group for a metal catalyst, guiding functionalization to a specific C-H bond as described in section 3.2.1. rsc.org

Summary of Substituent Directing Effects for Electrophilic Aromatic Substitution
Substituent GroupInductive EffectResonance EffectOverall Effect on ReactivityDirecting Influence
Cyano (-CN)-I (Withdrawing)-R (Withdrawing)Strongly DeactivatingMeta
Alkoxy (-OR)-I (Withdrawing)+R (Donating)ActivatingOrtho, Para

Enzyme-Mediated Reaction Pathways.

Enzymes, particularly hydrolases like lipases and esterases, can serve as biocatalysts for the selective hydrolysis of ester bonds under mild conditions. While most lipases struggle to accommodate the sterically bulky tert-butyl group, specific enzymes have been identified that can efficiently catalyze this transformation. nih.govresearchgate.net

The activity of these enzymes towards tertiary alcohol esters is linked to a specific amino acid motif, GGG(A)X, within their structure. nih.govresearchgate.net Enzymes such as Lipase (B570770) A from Candida antarctica (CAL-A) and an esterase from Bacillus subtilis have demonstrated the ability to hydrolyze various tert-butyl esters. nih.gov

The catalytic mechanism for these enzymes typically involves a catalytic triad (B1167595) of amino acid residues, commonly Serine (Ser), Histidine (His), and Aspartic Acid (Asp) or Glutamic Acid (Glu). stackexchange.comresearchgate.net The hydrolysis proceeds via a two-step process:

Acylation: The serine residue, activated by the nearby histidine and aspartate/glutamate, performs a nucleophilic attack on the carbonyl carbon of the ester substrate. This forms a tetrahedral intermediate which then collapses to form an acyl-enzyme intermediate, releasing tert-butanol.

Deacylation: A water molecule, activated by the histidine residue, acts as a nucleophile and attacks the carbonyl of the acyl-enzyme intermediate. This regenerates the free enzyme and releases the carboxylic acid product, 2-(2-cyanophenoxy)acetic acid. stackexchange.comresearchgate.net

This enzymatic pathway offers a green chemistry alternative to acid or base catalysis, proceeding at neutral pH and ambient temperature, which can be advantageous for substrates sensitive to harsh conditions.

Intramolecular Rearrangements and Decarboxylative Pathways

Intramolecular rearrangements and decarboxylation are fundamental processes in organic chemistry that can lead to significant structural modifications. In the context of this compound and related aryloxyacetic acid derivatives, these pathways are often triggered by thermal or oxidative conditions.

Research on analogous arylacetic acids has shown that oxidative decarboxylation can be an efficient process. ias.ac.inchemrevlett.com This transformation typically involves the initial formation of a carboxylate anion, which then undergoes oxidation to generate a carboxyl radical. This radical species is unstable and readily loses carbon dioxide to form an arylmethyl-type radical. In the case of this compound, a similar decarboxylative pathway could be envisaged under appropriate conditions, leading to the formation of a 2-cyanophenoxymethyl radical.

Furthermore, studies on ortho-substituted phenyliminoxyperacetates, which bear some structural resemblance to the target molecule, have revealed a propensity for intramolecular cyclization reactions. researchgate.net For instance, the thermal decomposition of these compounds can generate iminyl radicals that undergo 1,5-cyclisation onto a sulfur atom in an ortho-phenylsulfanyl group. researchgate.net This suggests that the 2-cyano group in this compound could potentially participate in intramolecular radical addition reactions, leading to the formation of novel heterocyclic structures. The proximity of the radical center, generated after potential decarboxylation, to the cyano group would be a key factor in determining the feasibility of such rearrangements.

The general mechanism for the decarboxylation of β-keto acids proceeds through a cyclic, concerted transition state, resulting in an enol intermediate. masterorganicchemistry.com While this compound is not a β-keto ester, the principles of orbital overlap and transition state stability that govern these reactions are broadly applicable. Any reaction pathway that can facilitate the formation of a stable six-membered transition state is likely to be favored.

Compound Type Reaction Pathway Key Intermediates Potential Products
Arylacetic AcidsOxidative DecarboxylationCarboxylate anion, Carboxyl radical, Arylmethyl radicalAryl ketones/aldehydes
Ortho-substituted PhenyliminoxyperacetatesIntramolecular CyclizationIminyl radicalHeterocyclic compounds
β-Keto AcidsConcerted DecarboxylationCyclic transition state, EnolKetones

Radical Reaction Investigations

The presence of the tert-butyl ester group in this compound suggests that this molecule could be a precursor to radical intermediates, particularly through thermal decomposition. The investigation of these radical pathways is essential for understanding the full scope of its chemical reactivity.

Radical trapping experiments are a powerful tool for detecting and identifying transient radical intermediates in a reaction. These experiments involve the use of a "radical trap," a molecule that reacts readily with radicals to form a stable, characterizable product. Common radical traps include 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and butylated hydroxytoluene (BHT).

In the context of the thermal decomposition of this compound, radical trapping experiments would be invaluable for confirming the formation of radical intermediates. For instance, if the reaction proceeds via homolytic cleavage of the O-C(O) bond followed by decarboxylation, a 2-cyanophenoxymethyl radical would be generated. The addition of a radical trap like TEMPO would be expected to yield a stable adduct, which could be identified by techniques such as mass spectrometry or nuclear magnetic resonance spectroscopy.

While specific radical trapping data for this compound is not available in the current literature, studies on analogous systems provide a clear indication of the expected outcomes. For example, the use of radical inhibitors in various reactions has been shown to significantly decrease or completely halt product formation, providing strong evidence for a radical-mediated mechanism.

Radical Trap Trapped Radical Expected Adduct Structure Analytical Technique
TEMPOR•R-ONC9H18Mass Spectrometry, NMR
BHTR•Adducts of R• with the phenoxyl radical of BHTMass Spectrometry, HPLC
1,1-DiphenylethyleneR•R-CH2-C(Ph)2• (further reacts)GC-MS, NMR

The thermal decomposition of tert-butyl esters, particularly peresters, is a well-established method for generating radicals. The decomposition can proceed through either a one-bond or a concerted two-bond cleavage mechanism.

For this compound, a plausible thermal decomposition pathway would initiate with the homolytic cleavage of the relatively weak O-C(O) bond to generate a tert-butoxyl radical and a 2-(2-cyanophenoxy)acetyl radical. The 2-(2-cyanophenoxy)acetyl radical would then be expected to undergo rapid decarboxylation to yield a 2-cyanophenoxymethyl radical and carbon dioxide.

An alternative, concerted pathway could involve the simultaneous cleavage of the O-C bond and the C-C bond of the acetate moiety, directly producing the tert-butyl radical, carbon dioxide, and the 2-cyanophenoxy radical. The relative contribution of these pathways would depend on the specific reaction conditions and the stability of the radical intermediates.

Studies on the thermal decomposition of tert-butyl 1-arylcycloalkanepercarboxylates have provided valuable insights into the factors governing these decomposition pathways. documentsdelivered.com The stability of the resulting carbon-centered radical is a key determinant of the reaction mechanism. In the case of the 2-cyanophenoxymethyl radical, the presence of the aromatic ring and the cyano group would influence its stability and subsequent reactivity.

The thermal decomposition of BHT and its peroxide has also been studied, providing a wealth of information on the behavior of phenoxyl radicals and their decomposition products under thermal stress. nih.gov This knowledge is crucial for interpreting the complex mixture of products that can arise from the radical reactions of substituted phenols.

Spectroscopic and Structural Elucidation of Tert Butyl 2 2 Cyanophenoxy Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of Tert-butyl 2-(2-cyanophenoxy)acetate, offering precise information about the hydrogen and carbon environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic, methylene (B1212753), and tert-butyl protons. The aromatic region would feature complex multiplets for the four protons on the benzene (B151609) ring, typically appearing between 7.0 and 7.8 ppm. The specific chemical shifts and coupling patterns depend on the electronic effects of the cyano and acetate (B1210297) substituents. The methylene protons (-O-CH₂-) adjacent to the ester and the aromatic ring are predicted to resonate as a singlet at approximately 4.8 ppm. The nine equivalent protons of the tert-butyl group would produce a characteristic sharp singlet further upfield, around 1.5 ppm, due to the shielding effect of the adjacent quaternary carbon.

Table 1: Predicted ¹H NMR Spectral Data for this compound.
Chemical Shift (δ, ppm)IntegrationMultiplicityAssignment
~7.0-7.84Hm (multiplet)Aromatic Protons (Ar-H)
~4.82Hs (singlet)Methylene Protons (-O-CH₂-)
~1.59Hs (singlet)Tert-butyl Protons (-C(CH₃)₃)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, thirteen distinct signals are anticipated. The carbonyl carbon (C=O) of the ester group is expected to appear significantly downfield, around 168 ppm. The aromatic carbons would resonate in the 110-160 ppm range, with the carbon attached to the oxygen appearing more downfield than the others. The cyano group's carbon (C≡N) typically appears around 115-120 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group are predicted to show signals around 82 ppm and 28 ppm, respectively. The methylene carbon (-O-CH₂-) signal is expected at approximately 65 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound.
Chemical Shift (δ, ppm)Assignment
~168Ester Carbonyl (C=O)
~110-160Aromatic Carbons (Ar-C)
~116Cyano Carbon (C≡N)
~82Tert-butyl Quaternary Carbon (-C (CH₃)₃)
~65Methylene Carbon (-O-CH₂-)
~28Tert-butyl Methyl Carbons (-C(C H₃)₃)

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. In the aromatic region, it would help delineate the connectivity of the neighboring protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would definitively link the ¹H signals at ~4.8 ppm and ~1.5 ppm to the ¹³C signals at ~65 ppm (-CH₂-) and ~28 ppm (-CH₃), respectively, and connect each aromatic proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (2-3 bond) couplings between protons and carbons. Key correlations would include the methylene protons (~4.8 ppm) to the aromatic ring carbons and the ester carbonyl carbon (~168 ppm). Additionally, the tert-butyl protons (~1.5 ppm) would show a correlation to the ester carbonyl carbon, confirming the structure of the tert-butyl acetate moiety.

Distortionless Enhancement by Polarization Transfer (DEPT-135)

The DEPT-135 experiment is a valuable tool for differentiating between CH, CH₂, and CH₃ groups. libretexts.org In the DEPT-135 spectrum of this compound, methyl (CH₃) and methine (CH) carbons appear as positive peaks, while methylene (CH₂) carbons appear as negative peaks. libretexts.org Quaternary carbons, including the carbonyl and cyano carbons, are not observed in this spectrum. libretexts.org This would result in positive signals for the aromatic CH carbons and the tert-butyl methyl carbons (~28 ppm), and a negative signal for the methylene carbon (~65 ppm).

Vibrational Spectroscopy (IR, FTIR, ATR-IR) for Functional Group Analysis

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound would show several key absorption bands. A sharp, medium-intensity peak around 2225-2235 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration. The ester carbonyl (C=O) group would exhibit a strong absorption band in the range of 1740-1760 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages are expected to appear as strong bands in the 1250-1050 cm⁻¹ region. Aromatic C=C stretching vibrations would be observed as multiple peaks between 1600 and 1450 cm⁻¹. Finally, C-H stretching vibrations for the aromatic and aliphatic (methylene and tert-butyl) protons would be present just above and below 3000 cm⁻¹, respectively.

Table 3: Predicted FTIR Spectral Data for this compound.
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H StretchAromatic
~2980-2850C-H StretchAliphatic (-CH₂-, -C(CH₃)₃)
~2230C≡N StretchNitrile
~1750C=O StretchEster
~1600, ~1480C=C StretchAromatic Ring
~1250-1050C-O StretchEster and Ether

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and confirm the molecular formula of the compound. For this compound (C₁₃H₁₅NO₃), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of 233.27. synquestlabs.com High-resolution mass spectrometry (HRMS) would confirm the elemental composition with high accuracy.

The fragmentation pattern in the mass spectrum provides further structural evidence. The molecular ion is often unstable and breaks down into smaller, characteristic fragments. chemguide.co.uk A prominent fragmentation pathway for this molecule is the loss of a tert-butyl radical or isobutylene (B52900), leading to significant peaks.

Loss of isobutylene (C₄H₈, 56 Da): A common rearrangement for tert-butyl esters results in the loss of isobutylene, producing a protonated carboxylic acid fragment [M - 56]⁺ at m/z 177.

Loss of the tert-butyl cation (C₄H₉, 57 Da): Cleavage of the bond between the oxygen and the tert-butyl group would generate a fragment corresponding to the [M - 57]⁺ ion at m/z 176. A very stable tert-butyl cation at m/z 57 would also be a prominent peak in the spectrum. chemguide.co.uk

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the methylene group could lead to the formation of an acylium ion [M - OCH₂ArCN]⁺. Cleavage on the other side of the ether oxygen could result in a [M - C₄H₉O₂C]⁺ fragment.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound.
m/zProposed Fragment IonFragmentation Pathway
233[C₁₃H₁₅NO₃]⁺Molecular Ion (M⁺)
177[M - C₄H₈]⁺Loss of isobutylene
176[M - C₄H₉]⁺Loss of tert-butyl radical
57[C₄H₉]⁺tert-butyl cation

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound by measuring its mass with very high accuracy. For derivatives of this compound, HRMS provides unambiguous molecular formula confirmation.

In the analysis of isomeric cathinone (B1664624) derivatives, which share structural motifs with the target compound, HRMS analysis by direct infusion yielded precise mass measurements. For instance, a protonated molecule with the formula C₁₅H₂₂NO₃ was observed at an m/z of 264.1602, against a calculated value of 264.1600 m/z, resulting in a mass accuracy of 0.8 ppm. nih.gov A second isomer provided a measurement of 264.1597 m/z, corresponding to a mass accuracy of 1.1 ppm. nih.gov This level of precision is essential for distinguishing between isomers and confirming chemical formulas in complex samples.

Table 1: Illustrative HRMS Data for Related Amine Derivatives

Compound Molecular Formula Calculated [M+H]⁺ (m/z) Measured [M+H]⁺ (m/z) Mass Accuracy (ppm)
Isomer 1 C₁₅H₂₂NO₃ 264.1600 264.1602 0.8
Isomer 2 C₁₅H₂₂NO₃ 264.1600 264.1597 1.1

This data is representative of the precision of HRMS analysis for compounds with similar molecular weights. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is used to separate components of a mixture and determine their molecular weights. The application of LC-MS is crucial for analyzing complex reaction mixtures or for purity assessment.

A typical LC-MS/MS procedure for the determination of related compounds, such as isoprostanes in plasma, utilizes a gradient elution program. For example, a method might involve a gradient starting with 50% mobile phase B, increasing to 100% over several minutes, with a total analysis time of around 20 minutes. mdpi.com The column is often maintained at a constant temperature, such as 40 °C, with a flow rate of 1 mL/min. mdpi.com Such methods, when applied to this compound, would allow for its separation from starting materials and byproducts, followed by mass analysis for identification.

Table 2: Example LC Method Parameters

Parameter Value
LC System ACQUITY UPLC I-Class nih.gov
Column Zorbax Eclipse XDB (100 mm × 4 mm; 3.5 μm) mdpi.com
Mobile Phase A Water with 2.5mM NH₄Formate & 0.05% Formic Acid lcms.cz
Mobile Phase B Methanol with 2.5mM NH₄Formate & 0.05% Formic Acid lcms.cz
Flow Rate 0.35 - 1 mL/min mdpi.comlcms.cz

| Column Temperature | 40 °C mdpi.com |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique commonly used in mass spectrometry, particularly for moderately polar molecules. In ESI-MS, a sample solution is sprayed through a high-voltage capillary, generating charged droplets from which ions are desolvated and enter the mass analyzer. For this compound and its derivatives, ESI-MS typically produces protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺.

In the ESI-MS spectrum of related cathinone derivatives, the protonated molecule [M+H]⁺ was observed at an m/z of 264. nih.gov This primary ion is then subjected to tandem mass spectrometry (MS/MS) to induce fragmentation, providing structural information based on the resulting fragment ions.

X-ray Crystallography for Solid-State Structural Characterization

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure for this compound is not publicly available, analysis of closely related derivatives provides significant insight into the expected molecular geometry, conformation, and intermolecular interactions.

For example, the crystal structure of tert-butyl 2-(4-nitrophenoxy)acetate has been determined. nih.gov This analysis reveals key structural features that are likely shared with the cyanophenoxy analogue.

Table 3: Crystal Data for tert-Butyl 2-(4-nitrophenoxy)acetate

Parameter Value
Chemical Formula C₁₂H₁₅NO₅ nih.gov
Crystal System Monoclinic nih.gov
Space Group P2₁/c
a (Å) 19.2761 (7) nih.gov
b (Å) 12.1131 (4) nih.gov
c (Å) 11.7267 (5) nih.gov
β (°) 111.682 (4) nih.gov
Volume (ų) 2544.38 (17) nih.gov

| Z | 8 nih.gov |

Determination of Molecular Geometry and Conformation

The X-ray structure of tert-butyl 2-(4-nitrophenoxy)acetate shows that the nitrophenoxy portion of the molecule is nearly planar. nih.gov The acetate fragment (–CH₂–C(=O)–O–C) is oriented at a significant angle relative to this plane, measured at 84.8(1)°. nih.gov

In a more complex derivative, tert-Butyl 2-[4-(2-{4-[(tert-butoxycarbonyl)methoxy]-3-methylphenyl}-2-propyl)-2-methylphenoxy]acetate , the conformation of the –O–CH₂–C(=O)–O– linkage has been precisely determined. The O–C–C–O torsion angles were found to be -173.7(2)° and -10.2(3)°, indicating different conformations for the two phenoxyacetate (B1228835) substituents within the same molecule. researchgate.net The bulky tert-butyl group often dictates the local conformation of the ester linkage.

Analysis of Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-Stacking)

The arrangement of molecules in the crystal lattice is governed by intermolecular forces. In the crystal structure of tert-butyl 2-(4-nitrophenoxy)acetate, π–π stacking is a prominent interaction. nih.gov This occurs between the nearly parallel benzene rings of adjacent molecules, with a centroid-centroid distance of 3.6806(10) Å. nih.gov Additionally, weak intermolecular C—H⋯O hydrogen bonds contribute to the stability of the crystal structure. nih.gov The cyano group in this compound would also be expected to participate in intermolecular interactions, such as dipole-dipole interactions or weak hydrogen bonds. researchgate.net

Advanced Spectroscopic Methods (e.g., Electron Paramagnetic Resonance)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. The parent compound, this compound, is a diamagnetic species with no unpaired electrons and therefore would not produce an EPR signal.

However, EPR could be a valuable tool for studying radical intermediates that might be formed from this molecule under specific conditions, such as during oxidation, reduction, or photolysis. For instance, if the compound were involved in a reaction that generates a radical cation or anion, EPR spectroscopy could be used to characterize the resulting paramagnetic species. The technique provides information about the electronic structure of the radical and its interaction with nearby magnetic nuclei. nih.govaps.org While no specific EPR studies on this compound have been reported, the method remains a powerful potential avenue for investigating its reactive intermediates.

Computational and Theoretical Investigations

Quantum Chemical Calculations, including Density Functional Theory (DFT)

Quantum chemical calculations are fundamental to predicting the molecular structure, reactivity, and spectroscopic properties of a compound. Density Functional Theory (DFT) is a widely used method in this field due to its balance of accuracy and computational efficiency. nih.gov For Tert-butyl 2-(2-cyanophenoxy)acetate, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), would be utilized to determine its optimized geometry, vibrational frequencies, and electronic properties. nih.govresearchgate.net Such calculations provide a foundational understanding of the molecule's intrinsic characteristics at the atomic level. The insights gained from DFT studies are instrumental in interpreting experimental data and predicting the behavior of the molecule in various chemical environments. nih.gov

Reaction Energetics and Transition State Modeling

Understanding the energetics of chemical reactions involving this compound is key to predicting its reactivity and stability. Computational methods can be employed to model reaction pathways, calculate the energies of reactants, products, and intermediates, and identify transition state structures. This allows for the determination of activation energies and reaction rates. While specific studies on this molecule are not available, the general approach would involve mapping the potential energy surface for a given reaction to elucidate the mechanism and energetic barriers.

Electronic Structure and Bonding Analysis

An analysis of the electronic structure of this compound would reveal details about the distribution of electrons within the molecule and the nature of its chemical bonds. Techniques such as Natural Bond Orbital (NBO) analysis can provide information on atomic charges, hybridization, and delocalization of electron density. This is crucial for understanding the molecule's reactivity, polarity, and intermolecular interactions. For instance, the presence of the cyano and ester groups suggests a complex interplay of inductive and resonance effects that would be elucidated through such an analysis.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound, particularly around its single bonds, gives rise to various possible conformations. Conformational analysis involves identifying the stable conformers and the energy barriers between them. This is typically achieved by systematically rotating specific dihedral angles and calculating the corresponding energy to map out the potential energy surface. For a related compound, tert-butyl acetate (B1210297), studies have identified different conformers and quantified their energy differences using quantum chemical calculations. researchgate.net A similar approach for this compound would be essential to understand its three-dimensional structure and how it might interact with other molecules.

Molecular Docking Studies for Ligand-Receptor Interaction Mechanisms

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug discovery, this is used to predict the interaction between a ligand (like this compound) and a biological target, such as a protein receptor. jsmcentral.org These studies can provide insights into the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. While no specific docking studies involving this compound have been reported, this methodology would be critical in assessing its potential biological activity.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govresearchgate.net By mapping properties like d_norm (a normalized contact distance) onto the molecular surface, regions of close contact and the nature of the intermolecular forces can be identified. mdpi.comnih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts, such as H···H, O···H, and C···H interactions. researchgate.netmdpi.com For example, in a study of ethyl 2-(2-bromophenoxy)acetate, a structurally similar compound, Hirshfeld analysis was used to examine the molecular shape and intermolecular contacts. researchgate.net A similar analysis for this compound would be invaluable for understanding its solid-state packing and properties.

Applications and Advanced Research Trajectories in Chemical Science

Role as a Chemical Building Block and Intermediate in Complex Molecule Synthesis

Tert-butyl 2-(2-cyanophenoxy)acetate is classified as an organic building block, signifying its role as a key intermediate in the synthesis of more complex molecular architectures. bldpharm.com The utility of this compound stems from the distinct reactivity of its constituent functional groups. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, which can be selectively removed under acidic conditions, allowing for subsequent transformations such as amide bond formation. beilstein-journals.org This strategy is fundamental in multi-step syntheses where the carboxylic acid moiety needs to be preserved until a later stage.

The 2-cyanophenoxy group provides a scaffold that can be incorporated into larger molecules, including pharmaceuticals and other biologically active compounds. For instance, related phenoxyacetic acid derivatives are precursors in the synthesis of herbicides and other agrochemicals. mdpi.com The cyano group itself is a versatile functional handle that can be converted into other functionalities, such as amines or tetrazoles, further expanding its synthetic potential. rsc.org While specific blockbuster pharmaceuticals derived directly from this starting material are not prominently documented, its structure is emblematic of intermediates used in the synthesis of heterocyclic systems and other complex targets. For example, related cyanoacrylate building blocks have been used in the preparation of (alkoxybenzyl)pyrrolidinone derivatives investigated as nootropics. chemrxiv.org

Utility in Directing Group Chemistry for Regio- and Chemoselective Transformations

The substituents on the aromatic ring of this compound have inherent directing effects that can be leveraged in regio- and chemoselective transformations, particularly in electrophilic aromatic substitution. The phenoxyacetate (B1228835) moiety acts as an activating group and is an ortho, para-director due to the electron-donating nature of the ether oxygen's lone pairs. youtube.com Conversely, the cyano group is a deactivating group and a meta-director due to its strong electron-withdrawing properties. libretexts.org

The interplay between these two groups dictates the regioselectivity of further substitutions on the phenyl ring. The position of any new substituent will be influenced by the combined electronic and steric influences of the existing groups. libretexts.orgmasterorganicchemistry.com Furthermore, the nitrile (cyano) group and the ester's carbonyl oxygen can act as coordinating sites for metal catalysts. In the context of modern synthetic methods like transition metal-catalyzed C-H activation, such coordinating functionalities can serve as directing groups, guiding the catalyst to functionalize a specific C-H bond, typically at the ortho position. rsc.orgrsc.org This strategy allows for the precise and efficient installation of new functional groups, bypassing the need for pre-functionalized starting materials. rsc.org The presence of a substituent ortho to a directing group can profoundly affect the efficacy of such transformations, a phenomenon known as the "ortho effect," which involves steric and electronic interactions that can either facilitate or hinder the reaction. rsc.orgwikipedia.org

Investigations into Molecular Interactions for Bio-related Applications

The phenoxyacetate scaffold is a common feature in many biologically active molecules, and understanding its molecular interactions is crucial for the design of new therapeutic agents and agrochemicals. mdpi.com this compound serves as a model compound for studying how specific functional groups contribute to these interactions.

Structure-activity relationship (SAR) studies on related phenoxyacetic acid derivatives have provided valuable insights into the molecular requirements for biological activity. These studies systematically modify the structure of a lead compound to determine which functional groups and substitution patterns are critical for its function. For example, in the development of thromboxane (B8750289) A2 receptor antagonists based on phenoxyacetic acids, quantitative SAR analysis revealed that hydrophobic and electron-withdrawing substituents on the phenyl ring enhance binding activity. nih.gov Similarly, SAR studies on (benzoylaminophenoxy)phenol derivatives as anti-prostate cancer agents showed that the core phenoxyphenol backbone is essential for activity, which is further enhanced by small substituents on the central ring. nih.gov

The biological activity of phenoxyacetic acid derivatives is highly dependent on the number and position of substituents on the aromatic ring, which influences the compound's electronic structure, reactivity, and physicochemical properties like lipophilicity (log P). mdpi.com The specific groups on this compound would contribute to its potential biological profile as follows:

2-Cyano Group : This electron-withdrawing group can participate in dipole-dipole interactions and act as a hydrogen bond acceptor. Its presence and position significantly alter the electronic landscape of the aromatic ring.

Tert-butyl Ester : This bulky, lipophilic group significantly increases the molecule's hydrophobicity, which can enhance its ability to cross cell membranes.

Computational methods like molecular docking are widely used to simulate the interaction between a small molecule and a biological target (e.g., a protein receptor or enzyme) at the atomic level. nih.govmdpi.combiointerfaceresearch.com Such studies could elucidate the precise binding mode of this compound or its derivatives, identifying key hydrogen bonds and hydrophobic interactions that stabilize the complex, thereby guiding the rational design of more potent and selective molecules. nih.govrasayanjournal.co.in

In vitro Mechanistic Studies on Cellular or Enzymatic Systems

While direct in vitro mechanistic studies on this compound are not extensively documented in publicly available literature, the broader class of phenoxyacetate and related derivatives has been the subject of investigation, suggesting potential avenues for the compound's biological activity. Research into structurally similar molecules indicates that the phenoxy scaffold is a versatile starting point for the development of biologically active agents.

For instance, novel phenoxyacetamide derivatives have been synthesized and evaluated for their cytotoxic and apoptotic effects on cancer cell lines. mdpi.com In one study, certain derivatives demonstrated significant activity against HepG2 hepatocellular cancer cells, inducing apoptosis and cell cycle arrest. mdpi.com The mechanism of action for these compounds was linked to the modulation of pro-apoptotic and anti-apoptotic genes, suggesting that the phenoxy group can serve as a pharmacophore to induce programmed cell death in cancerous cells. mdpi.com

Furthermore, derivatives containing a tert-butylphenoxy moiety have been investigated as inhibitors of specific enzymes. A series of 4-tert-butylphenoxyalkoxyamines were designed and synthesized as potential dual-target ligands for Parkinson's disease, exhibiting inhibitory activity against monoamine oxidase B (MAO B). mdpi.com MAO B is a key enzyme in the metabolic pathway of dopamine (B1211576), and its inhibition can lead to increased dopamine levels, which is a therapeutic strategy for Parkinson's disease. mdpi.com This suggests that the tert-butylphenoxy group, a component of this compound, could potentially direct the molecule towards enzymatic targets such as MAO B.

Given these precedents, it is plausible that this compound could exhibit biological activity in various in vitro cellular and enzymatic assays. Potential mechanistic studies could explore its effects on:

Cancer Cell Proliferation: Investigating its ability to inhibit the growth of various cancer cell lines and induce apoptosis.

Enzyme Inhibition: Screening against a panel of enzymes, particularly those implicated in neurological disorders or cancer, such as monoamine oxidases or histone deacetylases.

Receptor Binding: Assessing its affinity for various cellular receptors.

The following table summarizes the observed in vitro effects of structurally related phenoxy derivatives:

Compound Class Cellular/Enzymatic System Observed Effect
Phenoxyacetamide derivativesHepG2 hepatocellular cancer cellsInduction of apoptosis, cell cycle arrest
4-tert-butylphenoxyalkoxyaminesMonoamine oxidase B (MAO B)Inhibitory activity

Applications in Proteomics Research

The structure of this compound lends itself to potential applications in chemical proteomics, a field that utilizes small molecule probes to investigate protein function, interactions, and localization on a proteome-wide scale. While direct proteomics studies employing this specific compound are not readily found, the use of similar small molecules as chemical probes is a well-established strategy.

One key application is in the development of activity-based probes (ABPs). ABPs are designed to covalently label the active sites of specific enzymes, allowing for their identification and quantification in complex biological samples. The cyanophenoxyacetate scaffold could potentially be modified to incorporate a reactive group (a "warhead") that targets a specific class of enzymes, and a reporter tag (like biotin (B1667282) or a fluorophore) for detection and enrichment. Such probes would be valuable tools for activity-based protein profiling (ABPP), enabling the study of enzyme activity in health and disease.

Moreover, small molecules are increasingly being used in proteomic studies to discover and characterize protein-protein interactions (PPIs). nih.gov Covalent compounds, in particular, can be effective at disrupting PPIs by forming permanent bonds with one of the protein partners. nih.gov A compound like this compound, if found to have a specific cellular phenotype, could be used as a starting point to develop chemical probes to identify its protein targets and understand its mechanism of action at a proteomic level. This approach, often termed "function-first" chemical proteomics, can lead to the discovery of novel drug targets and biological pathways.

Quantitative proteomic techniques, such as those using stable isotope labeling, can be combined with the use of chemical probes to identify the specific protein targets of a small molecule. nih.gov For example, a probe derived from this compound could be used to pull down its interacting proteins from a cell lysate, which are then identified and quantified by mass spectrometry. nih.gov This methodology can provide a detailed picture of the compound's molecular targets and its impact on cellular protein networks. nih.gov

The potential applications of this compound derivatives in proteomics research are summarized in the table below:

Proteomics Application Potential Use of Derivative Information Gained
Activity-Based Protein Profiling (ABPP)As a scaffold for designing activity-based probes (ABPs)Identification and quantification of active enzymes in a proteome
Protein-Protein Interaction (PPI) StudiesAs a chemical probe to perturb PPIsDiscovery of novel protein complexes and their modulators
Target IdentificationAs a bait molecule in pull-down experimentsIdentification of the direct protein targets of the compound

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of tert-butyl 2-(2-cyanophenoxy)acetate likely involves the Williamson ether synthesis, reacting 2-cyanophenol with tert-butyl bromoacetate (B1195939) in the presence of a base. Future research will likely focus on developing more sustainable and efficient methods.

Key areas for development include:

Green Solvents and Catalysts: Moving away from traditional volatile organic compounds (VOCs) towards greener solvents like ionic liquids or deep eutectic solvents could significantly reduce the environmental impact. The development of reusable catalysts, such as phase-transfer catalysts anchored on solid supports, could also enhance sustainability.

Flow Chemistry: Continuous flow synthesis offers advantages over batch processing, including improved safety, better heat and mass transfer, and easier scalability. A flow-based synthesis of this compound could lead to higher yields and purity with reduced reaction times.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often leading to cleaner reactions and higher yields in shorter times. Exploring microwave-assisted conditions for the synthesis could provide a more energy-efficient route.

Table 1: Comparison of Potential Synthetic Methodologies

Methodology Traditional (Williamson Ether Synthesis) Future Sustainable Approaches
Solvent Acetone, DMF, Acetonitrile Water, Ionic Liquids, Supercritical CO₂
Catalyst Stoichiometric base (e.g., K₂CO₃, NaH) Reusable Phase-Transfer Catalyst, Biocatalysts
Energy Input Conventional heating (hours) Microwave irradiation (minutes), Flow reactor

| Waste Profile | High solvent and salt waste | Reduced waste, potential for catalyst recycling |

Deeper Mechanistic Insights through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing applications. Advanced analytical techniques can provide these deep insights.

Spectroscopic Analysis: While standard techniques like ¹H and ¹³C NMR and mass spectrometry are used for basic characterization, advanced methods can offer more profound understanding. rsc.org Two-dimensional NMR techniques (COSY, HSQC, HMBC) can confirm connectivity and elucidate subtle spatial relationships. Solid-state NMR could probe the compound's structure in its crystalline form. For related compounds like tert-butyl 2-(4-nitrophenoxy)acetate, X-ray crystallography has been used to determine the precise three-dimensional structure, including bond angles and intermolecular interactions like π–π stacking. nih.gov A similar analysis for the title compound would be highly valuable.

Computational Chemistry: Density Functional Theory (DFT) and other ab initio quantum mechanical methods can be employed to model the molecule's geometry, electronic structure, and vibrational frequencies. researchgate.net These calculations can predict spectroscopic data (NMR, IR spectra), helping to interpret experimental results. Furthermore, computational studies can map out reaction pathways, identify transition states, and calculate activation energies, offering a detailed mechanistic understanding of its formation and potential reactions. researchgate.net

Exploration of New Chemical Reactivities and Transformation Pathways

The unique arrangement of functional groups in this compound opens avenues for exploring novel chemical transformations.

Hydrolysis and Derivatization: The tert-butyl ester group can be selectively cleaved under acidic conditions to yield 2-(2-cyanophenoxy)acetic acid, a potentially valuable building block for pharmaceuticals or agrochemicals. researchgate.netresearchgate.net Conversely, the nitrile group can be hydrolyzed to an amide or a carboxylic acid, or reduced to an amine, leading to a diverse array of derivatives.

Cyclization Reactions: The ortho positioning of the cyanomethyl ether substituent on the benzene (B151609) ring presents opportunities for intramolecular cyclization reactions. Under specific conditions, it might be possible to induce cyclization involving the nitrile and the ether linkage or the aromatic ring, leading to novel heterocyclic scaffolds.

Reactivity of the Ester: The reactivity of esters is a well-studied field. kinampark.com Exploring the reaction of this compound with various nucleophiles could lead to new derivatives. kinampark.com Furthermore, the development of methods to tune the reactivity of the ester, perhaps through the use of specific catalysts, could enable its participation in cross-coupling reactions. nih.gov

Predictive Modeling and Computational Design of Derivatives with Tunable Properties

Computational chemistry can be a powerful tool for designing new molecules based on the this compound scaffold with specific, tailored properties. This in silico approach can accelerate the discovery process by prioritizing the synthesis of the most promising candidates.

The process involves:

Scaffold Definition: Using the core structure of this compound.

Virtual Library Generation: Creating a large, virtual library of derivatives by adding various substituents to the aromatic ring.

Property Prediction: Calculating key physicochemical and electronic properties for each derivative using computational models. This can include properties like solubility (LogP), electronic effects (Hammett parameters), and drug-likeness (Lipinski's rule of five).

Screening and Selection: Filtering the virtual library based on desired property profiles to identify a smaller set of high-potential candidates for synthesis.

This methodology has been successfully applied in various contexts, such as the design of novel antibiotic analogs. researchgate.net By applying this approach, derivatives of this compound could be designed with optimized properties for specific applications, such as enhanced biological activity or improved material characteristics.

Table 2: Hypothetical Predictive Modeling of Substituted Derivatives

Substituent (R) at position 4 Calculated LogP Calculated Dipole Moment (Debye) Predicted Property
-H (parent compound) 2.50 3.15 Balanced
-NO₂ 2.45 5.80 Electron-withdrawing, polar
-NH₂ 1.85 2.10 Electron-donating, H-bond donor
-OCH₃ 2.65 3.40 Electron-donating, lipophilic

Unexplored Applications in Diverse Fields of Chemical Sciences

The structure of this compound suggests potential applications in several areas of chemical science, warranting future investigation.

Medicinal Chemistry: The cyanophenoxy moiety is a feature in some bioactive compounds. The molecule could serve as a scaffold or intermediate for the synthesis of new therapeutic agents. Its derivatives could be screened for various biological activities. For instance, phenolic compounds are often investigated for their antioxidant properties. mdpi.com

Agrochemicals: Carboxylic acid derivatives are prevalent in herbicides. researchgate.net The corresponding acid, obtained after deprotection of the tert-butyl group, could be a starting point for developing new crop protection agents.

Materials Science: The rigid aromatic core combined with the polar nitrile group could impart interesting properties for materials applications. Derivatives could be explored as components of liquid crystals, polymers, or organic electronic materials. The nitrile group can coordinate with metal ions, suggesting potential use in the synthesis of metal-organic frameworks (MOFs) or coordination polymers.

Synthetic Chemistry: The tert-butyl ester is a widely used protecting group for carboxylic acids due to its stability under many conditions and its selective removal. researchgate.net this compound could therefore be used as a reagent to introduce the 2-(2-cyanophenoxy)acetyl group into complex molecules during multi-step syntheses.

Q & A

Q. What are the established synthetic routes for tert-butyl 2-(2-cyanophenoxy)acetate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed α-arylation of zinc enolates. For example, tert-butyl 2-(2-cyanophenyl)acetate was prepared with 86% yield using aryl halides and tert-butyl cyanoacetate under catalytic Pd(OAc)₂ and ligands like XPhos. Key parameters include:
  • Catalyst system : Pd(OAc)₂ (2.5 mol%), XPhos (5 mol%) .
  • Solvent : THF at 65°C for 12 hours .
  • Base : LiHMDS for enolate formation .
    Alternative routes involve base-mediated coupling (e.g., NaH or K₂CO₃ in DMF/THF) with nitropyridine derivatives, though yields vary depending on substituent effects .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation. Key data include:
  • ¹H NMR : Aromatic protons (δ 7.5–8.0 ppm), tert-butyl group (δ 1.4 ppm, singlet), and methylene protons adjacent to the ester (δ 4.6–5.0 ppm) .
  • ¹³C NMR : Carbonyl resonance (δ 170–175 ppm), nitrile carbon (δ 115–120 ppm), and tert-butyl carbons (δ 28–30 ppm) .
    High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .

Q. What safety protocols are recommended for handling This compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. For respiratory protection, employ NIOSH-certified P95 filters for dust or OV/AG-P99 cartridges if volatile aerosols form .
  • Ventilation : Conduct reactions in fume hoods to minimize inhalation risks .
  • Spill Management : Avoid water contact (prevents hydrolysis products); collect spills with inert absorbents and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of This compound in palladium-catalyzed systems?

  • Methodological Answer :
  • Ligand Screening : Bulky, electron-rich ligands (e.g., XPhos, SPhos) enhance catalytic activity by stabilizing Pd intermediates .
  • Solvent Effects : Polar aprotic solvents (e.g., THF, DMF) improve enolate stability and aryl halide solubility .
  • Temperature Control : Elevated temperatures (60–80°C) accelerate transmetallation but may degrade sensitive substrates; monitor via TLC .
    Contradiction Note : Base-mediated methods (e.g., NaH in DMF) may offer higher yields (>90%) for simpler substrates but lack regioselectivity in polyhalogenated systems compared to Pd catalysis .

Q. What mechanistic insights explain the regioselectivity of This compound formation in arylations?

  • Methodological Answer :
  • Electrophilic Aromatic Substitution (EAS) : The cyano group acts as a meta-directing substituent, favoring coupling at the ortho position due to steric and electronic effects .
  • Pd-Catalyzed Pathway : Oxidative addition of aryl halides to Pd(0) forms Pd(II) intermediates. The cyano group’s electron-withdrawing nature accelerates reductive elimination, stabilizing the transition state .
    Computational studies (DFT) can model charge distribution to predict regioselectivity trends .

Q. What are the potential applications of This compound in drug discovery, and how can its bioactivity be assessed?

  • Methodological Answer :
  • Intermediate Utility : The nitrile group enables click chemistry (e.g., Huisgen cycloaddition) for conjugating pharmacophores .
  • Biological Screening :

Antimicrobial Assays : Test against Gram-positive/negative bacteria via MIC (Minimum Inhibitory Concentration) assays .

Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

  • Metabolic Stability : Assess in vitro using liver microsomes to predict pharmacokinetic profiles .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported yields for This compound synthesis?

  • Methodological Answer :
  • Source Analysis : Verify catalyst purity (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) and ligand batch variability .
  • Replication : Reproduce conditions with strict inert atmosphere (N₂/Ar) to exclude oxygen-induced side reactions .
  • Byproduct Identification : Use LC-MS to detect intermediates (e.g., de-esterified products) that may reduce yield .

Analytical and Stability Considerations

Q. What chromatographic methods are suitable for purifying This compound?

  • Methodological Answer :
  • Normal-Phase HPLC : Use silica columns with hexane/ethyl acetate gradients (e.g., 80:20 to 60:40) for high-purity isolation .
  • Reverse-Phase HPLC : Employ C18 columns with acetonitrile/water (0.1% TFA) for polar impurities .
  • Stability Note : Store at –20°C under argon to prevent ester hydrolysis; monitor via ¹H NMR for degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.